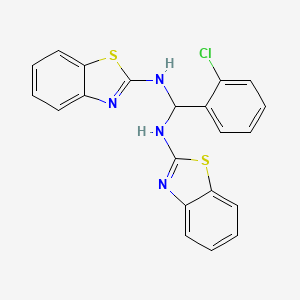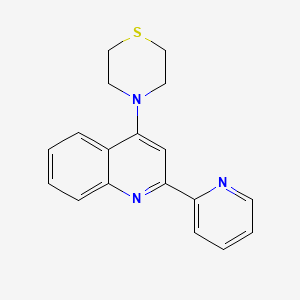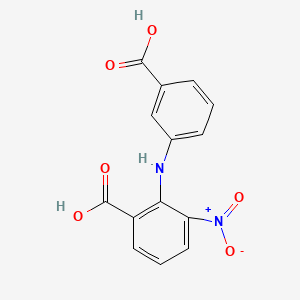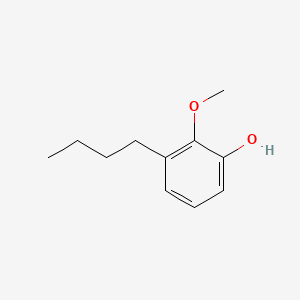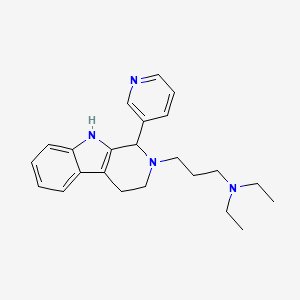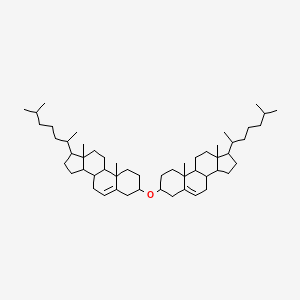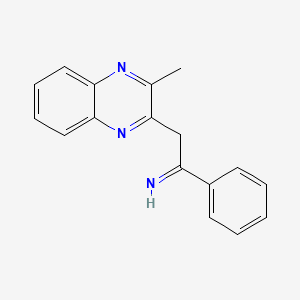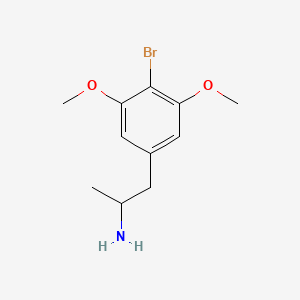
(-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique epoxy group attached to a tetrahydrobenz(a)anthracene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)anthracene. This can be achieved using peracids such as m-chloroperbenzoic acid under controlled conditions to ensure the formation of the desired epoxy group.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield and purity, considering factors such as reaction time, temperature, and the concentration of reagents.
化学反应分析
Types of Reactions:
Oxidation: (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol, altering the compound’s chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Diol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Photophysical Studies: The compound’s unique structure makes it useful in studying photophysical properties and light interactions.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine:
Drug Development:
Biological Probes: Used in research to study biological processes and interactions.
Industry:
Material Science: Applications in developing new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with molecular targets through its epoxy group. This interaction can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context. The compound’s structure allows it to participate in various pathways, influencing cellular processes and molecular interactions.
相似化合物的比较
1,2,3,4-Tetrahydrobenz(a)anthracene: Lacks the epoxy group, making it less reactive in certain chemical reactions.
9,10-Dihydroanthracene: Another polycyclic aromatic hydrocarbon with different chemical properties due to the absence of the epoxy group.
Uniqueness: (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to its epoxy group, which imparts distinct chemical reactivity and potential applications in various fields. This differentiates it from other similar compounds, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
89618-15-5 |
|---|---|
分子式 |
C18H14O |
分子量 |
246.3 g/mol |
IUPAC 名称 |
(3S,5R)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-13-10-15-14(9-12(13)3-1)6-5-11-7-8-16-18(19-16)17(11)15/h1-6,9-10,16,18H,7-8H2/t16-,18-/m1/s1 |
InChI 键 |
BPWAWXRCSBRVLU-SJLPKXTDSA-N |
手性 SMILES |
C1CC2=C([C@H]3[C@@H]1O3)C4=CC5=CC=CC=C5C=C4C=C2 |
规范 SMILES |
C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5C=C4C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





